2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]acetohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N’-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]acetohydrazide involves multiple steps. The starting materials typically include 3-chloro-5-(trifluoromethyl)pyridine and piperazine. The reaction proceeds through a series of nucleophilic substitutions and condensations under controlled conditions. The final step involves the condensation of the intermediate with 4-chlorobenzaldehyde to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N’-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like dichloromethane with appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N’-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N’-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]acetohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N’-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]acetohydrazide is unique due to its specific structural features, such as the trifluoromethyl group and the combination of pyridine and piperazine rings. These features contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(E)-[(4-chlorophenyl)methoxyamino]methylideneamino]-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2F3N6O2/c21-16-3-1-14(2-4-16)12-33-28-13-27-29-18(32)11-30-5-7-31(8-6-30)19-17(22)9-15(10-26-19)20(23,24)25/h1-4,9-10,13H,5-8,11-12H2,(H,27,28)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSLAORJGSFKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NN=CNOCC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)N/N=C/NOCC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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